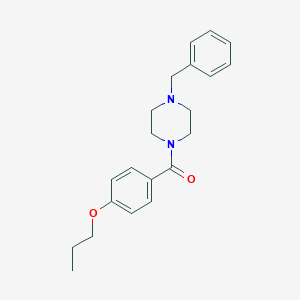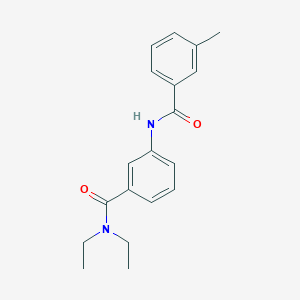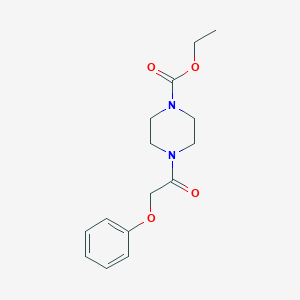
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide, also known as FMA, is a synthetic compound that has been widely studied for its potential use in scientific research. FMA is a small molecule that is structurally similar to other compounds that have been shown to have biological activity, making it a promising candidate for further investigation.
作用機序
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide's mechanism of action is not fully understood, but it is thought to act by binding to specific targets and modulating their activity. N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has been shown to have activity against a number of different targets, including enzymes and receptors, suggesting that it may have a broad range of effects on cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of specific receptors. N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation as a potential therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide's structural similarity to other biologically active compounds makes it a useful tool for studying the function of specific proteins. However, one limitation of using N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide, including the identification of additional targets and the development of more potent analogs. Additionally, N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide's potential use as a therapeutic agent for the treatment of various diseases warrants further investigation. Finally, the development of new synthetic methods for N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide may allow for the production of larger quantities of the compound, making it more readily available for use in scientific research.
合成法
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-methoxyphenol in the presence of a base and the subsequent reaction of the resulting intermediate with chloroacetyl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide.
科学的研究の応用
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and as a potential therapeutic agent for the treatment of various diseases. N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide has been shown to have activity against a number of different targets, including enzymes and receptors, making it a versatile compound for use in a variety of research settings.
特性
製品名 |
N-(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H15NO4/c1-17-11-4-6-12(7-5-11)19-10-14(16)15-9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |
InChIキー |
STQAIWDJAHLPHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)




![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)